Madrasin cattle are a crossbreed resulting from the artificial insemination of Madura cows with Limousin bull semen. [, , ] This crossbreeding initiative aims to enhance beef production in Indonesia by combining the desirable traits of both breeds. [, ] Madrasin cattle are primarily found on Madura Island, Indonesia, and are characterized by their larger size and potentially higher meat yield compared to purebred Madura cattle. [, ]
Extensive research has been conducted on the genetic makeup of Madrasin cattle, focusing on identifying polymorphisms in genes related to growth, reproduction, and other economically important traits. [, , , , , , , , ] Studies have examined genes such as:
Madrasin belongs to a class of compounds known as splicing inhibitors. These inhibitors are crucial in the study of gene expression regulation, particularly in understanding how alterations in splicing can lead to various diseases, including cancer.
The synthesis of Madrasin can be approached through various organic chemistry methods, typically involving the extraction from natural sources or total synthesis in the laboratory. The extraction involves:
In laboratory settings, synthetic routes may involve multi-step organic reactions, including coupling reactions and functional group modifications, but specific synthetic pathways for Madrasin have not been extensively documented in available literature.
Madrasin has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is typically represented as C₁₄H₁₁O₄, indicating it contains carbon, hydrogen, and oxygen atoms.
Madrasin primarily participates in biochemical reactions related to the modulation of RNA splicing. It acts by inhibiting the assembly of spliceosomal complexes on pre-mRNA, leading to altered splicing patterns. Key reactions include:
These reactions highlight Madrasin's role as an important tool for studying RNA processing and its implications in gene regulation.
The mechanism by which Madrasin exerts its effects involves several key steps:
Studies have shown that these mechanisms can lead to significant alterations in cellular function, making Madrasin a valuable compound for research into gene regulation.
Madrasin exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate conditions for experimental use and applications in research.
Madrasin has several scientific applications, particularly in molecular biology and cancer research:
Pre-mRNA splicing is an essential eukaryotic mechanism where non-coding introns are excised from nascent RNA transcripts, and coding exons are ligated to form mature mRNA. This process, mediated by the dynamic spliceosome complex (comprising five snRNPs and over 200 proteins), enables proteomic diversity through alternative splicing. Over 95% of human genes undergo splicing, and its dysregulation is implicated in ~15% of genetic disorders and numerous cancers [1] [9]. Splicing defects can alter gene function by introducing premature stop codons, modifying protein domains, or disrupting reading frames. For example, aberrant isoforms of CD44, Bcl-x, and KRAS drive cancer proliferation and therapy resistance [9]. Consequently, splicing modulation represents a promising therapeutic frontier. Small molecules like Madrasin that target spliceosome assembly offer tools to dissect splicing mechanisms and potentially correct pathogenic splicing events.
Despite the clinical success of splicing-modulating oligonucleotides (e.g., Spinraza for spinal muscular atrophy), small-molecule inhibitors remained scarce until the early 2000s. Unlike transcription or translation—processes with well-characterized inhibitors like actinomycin D or cycloheximide—splicing lacked equivalent chemical probes. This gap arose because natural antibiotics (e.g., from fungi) evolved to target bacteria, which lack spliceosomes [1]. Early splicing inhibitors like isoginkgetin (of unknown mechanism) and spliceostatin A (SF3B1-targeting) were identified but had limitations: poor cell permeability, undefined targets, or off-transcriptome effects. High-throughput screening (HTS) efforts before 2014 yielded compounds like clotrimazole or naphthoquinones, but most inhibited splicing either in vitro or in cells, not both [1] [7]. This highlighted an unmet need for drug-like, cell-permeable molecules that could consistently modulate splicing across experimental systems.
In 2014, a breakthrough emerged from a HTS campaign using a curated library of 71,504 drug-like small molecules. The assay employed a modified in vitro splicing system (the PM5 pre-mRNA- FLAG-DDX41 assay) to detect compounds blocking spliceosome assembly up to C-complex formation [1] [2]. Key steps included:
Table 1: Key Metrics from the HTS Campaign Identifying Madrasin
Parameter | Value | Significance |
---|---|---|
Library Size | 71,504 compounds | Highly curated, drug-like molecules |
Primary Hit Rate | 0.018% (13 compounds) | High stringency threshold |
Cellular Validation Rate | 77% (10/13 compounds) | Confirmed cell permeability and activity |
Madrasin IC₅₀ in vitro | 3.2 μM | Submicromolar potency in biochemical assay |
Cytotoxicity Threshold | >15 μM (HeLa cells) | Therapeutic window for splicing modulation |
Madrasin’s chemical structure was identified as 2-((7-methoxy-4-methylquinazolin-2-yl)amino)-5,6-dimethylpyrimidin-4(3H)-one. Follow-up studies revealed it stalls spliceosome assembly at the A complex stage, preventing U4/U6•U5 tri-snRNP recruitment [1] [2]. At subcytotoxic doses (5–10 μM), it induced cell-cycle arrest and altered nuclear protein localization, confirming its bioactivity as a splicing modulator.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7